molecular formula C13H10N2S3 B2661632 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol CAS No. 174728-84-8

5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2661632
CAS No.: 174728-84-8
M. Wt: 290.42
InChI Key: KWHDYVOORZSSGH-UHFFFAOYSA-N
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Description

5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a naphthalen-1-ylmethylthio group at position 5 and a thiol group at position 2. This compound is commercially available (CymitQuimica, Ref. 3D-ZGA72884) and is part of a broader class of 1,3,4-thiadiazole derivatives known for their diverse pharmacological applications, including antimicrobial, antioxidant, and enzyme inhibitory activities .

Properties

IUPAC Name

5-(naphthalen-1-ylmethylsulfanyl)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S3/c16-12-14-15-13(18-12)17-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHDYVOORZSSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NNC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol involves several steps. One common method includes the reaction of naphthalen-1-ylmethyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with phosphorus pentasulfide (P2S5) to yield the desired thiadiazole compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring substituted at the 5-position with a naphthalen-1-ylmethyl sulfanyl group and a thiol (-SH) group at the 2-position. Its molecular formula is C13H10N2S3, with a molecular weight of approximately 290.43 g/mol. The presence of the thiol group contributes to its potential reactivity and biological properties, making it a candidate for various applications.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 25 µg/mL against these pathogens .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been explored extensively. Studies have shown that certain compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. The specific structural features of 5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol may enhance its efficacy in targeting cancer cells compared to other similar compounds .

Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various models of neurodegenerative diseases. For example, it has been evaluated for its anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Results indicated significant protection at specific dosages without noticeable toxicity . This suggests its potential use in developing treatments for epilepsy and other neurological disorders.

Corrosion Inhibition

This compound has been investigated for its anti-corrosion properties. Its ability to form protective layers on metal surfaces can be attributed to the thiol group, which interacts with metal ions to prevent oxidation . This application is particularly relevant in industries where metal components are exposed to corrosive environments.

Photovoltaic Materials

The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Research has shown that thiadiazole-based compounds can enhance charge transport and improve the efficiency of solar cells when incorporated into their structures . This application highlights its potential role in renewable energy technologies.

Pesticidal Activity

Thiadiazole derivatives have been evaluated for their pesticidal properties against various agricultural pests. The structural characteristics of this compound may contribute to its effectiveness as a pesticide or herbicide, providing an avenue for developing safer and more effective agricultural chemicals .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Key Compounds :

  • 5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol (CAS 4858-38-2)
  • 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol (CAS 757220-77-2)
  • 5-(2-Nitrophenyl)-1,3,4-thiadiazole-2-thiol
Substituent Key Properties Biological Activity References
Naphthalen-1-ylmethyl High lipophilicity due to bulky naphthalene; potential for enhanced membrane penetration. Data not explicitly reported.
4-Chlorobenzyl Moderate electron-withdrawing effect; improves stability. Antimicrobial (broad-spectrum) .
4-Fluorobenzyl Enhanced electronegativity; may influence binding to target enzymes. Antibacterial (Gram-positive strains) .
2-Nitrophenyl Strong electron-withdrawing nitro group; may increase reactivity. Anti-inflammatory and antibacterial .

However, electron-withdrawing groups (e.g., nitro, chloro) in other analogs enhance antimicrobial potency, as seen in 5-(2-nitrophenyl)-1,3,4-thiadiazole-2-thiol, which exhibited MIC values of 8–16 µg/mL against S. aureus and E. coli .

Heterocyclic Hybrid Derivatives

Key Compounds :

  • 5-[(Naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole-2-thiol
  • 5-(Allylthio)-1,3,4-thiadiazole-2-thiol (CAS CCDDS: 2024)
Core Structure Substituent Key Properties Activity References
1,3,4-Thiadiazole Naphthalen-1-ylmethylthio High steric bulk; potential for π-π stacking interactions. Not reported.
1,3,4-Oxadiazole Naphthalen-1-yloxymethyl Reduced sulfur content; improved solubility. Antioxidant (IC₅₀: 12–18 µM) .
1,3,4-Thiadiazole Allylthio Flexible alkyl chain; increased metabolic instability. Structural data available (SDF/MOL) .

Discussion :
Replacing the thiadiazole core with oxadiazole (as in 5-[(naphthalen-1-yloxy)methyl]-1,3,4-oxadiazole-2-thiol) reduces sulfur content, altering electronic properties and enhancing antioxidant activity . The allylthio group in 5-(allylthio)-1,3,4-thiadiazole-2-thiol offers flexibility but may decrease metabolic stability compared to aromatic substituents .

Complex Derivatives in Drug Development

Key Compounds :

  • (7S)-7-Deoxy-7-[5-(1-methyl-4-nitro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-ylthio]lincomycin (Yield: 18%)
  • 5-{[(5-Substituted-1H-benzimidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Application Structure Yield Activity References
Antibacterial agents Lincomycin-thiadiazole hybrids 11–44% MIC: 0.5–8 µg/mL (Gram-positive bacteria)
Benzimidazole hybrids Thiadiazole linked to benzimidazole 60–75% Broad-spectrum antimicrobial .

Discussion :
Incorporating the thiadiazole-thiol moiety into larger pharmacophores, such as lincomycin derivatives, significantly enhances antibacterial activity (MIC: 0.5 µg/mL) but reduces synthetic yields (11–44%) due to complex multi-step reactions . Benzimidazole-thiadiazole hybrids demonstrate improved antimicrobial efficacy, likely due to dual targeting of bacterial enzymes and DNA .

Key Trends :

  • Bulky substituents (e.g., naphthalene) may reduce yields due to steric hindrance.
  • Electron-withdrawing groups (e.g., nitro) improve reactivity but require stringent conditions .

Biological Activity

5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol, also known as naphthylmethyl-thiadiazole-thiol (NMT), is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article reviews the biological activity of NMT based on recent research findings.

The molecular formula of NMT is C13H10N2S3, with a molecular weight of 290.42 g/mol. The structure features a naphthyl group attached to a thiadiazole ring, which is known for its electron-withdrawing properties that may enhance the compound's biological activity .

PropertyValue
Molecular FormulaC13H10N2S3
Molecular Weight290.42 g/mol
CAS Number174728-84-8
StructureChemical Structure

Antibacterial Activity

Research has shown that various thiadiazole derivatives exhibit significant antibacterial properties. For instance, studies indicate that compounds similar to NMT can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study by Maddila et al. (2016) highlighted that certain thiadiazole derivatives displayed effective antibacterial activity against Escherichia coli and Staphylococcus aureus . The presence of the naphthyl group in NMT may enhance its interaction with bacterial cell membranes.

Antifungal Activity

NMT has also been investigated for its antifungal properties. A recent study demonstrated that thiadiazole derivatives exhibited promising antifungal activity against Candida albicans and Aspergillus niger. Specifically, compounds derived from the 1,3,4-thiadiazole scaffold have shown effective inhibition against fungal pathogens . The EC50 values for some derivatives were significantly lower than those of standard antifungal agents.

Anti-inflammatory and Anticancer Activity

The anti-inflammatory potential of thiadiazole compounds is well-documented. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . Furthermore, anticancer activity has been reported in several studies where thiadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 2: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntibacterialE. coli, S. aureus
AntifungalC. albicans, A. niger
Anti-inflammatoryPro-inflammatory cytokines
AnticancerMCF-7, A549

Case Study 1: Synthesis and Evaluation

A study conducted by Yang et al. (2012) synthesized a series of novel 1,3,4-thiadiazole derivatives including NMT and evaluated their bioactivities. The results indicated that certain derivatives exhibited potent antifungal activity with EC50 values significantly lower than conventional treatments . This highlights the therapeutic potential of NMT in treating fungal infections.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that NMT may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a multifaceted approach to its anticancer properties.

Q & A

Q. Key Reaction Conditions

ParameterOptimal Range
SolventDMF or THF
BaseNaH or K₂CO₃
Temperature60–80°C
Reaction Time6–12 hours

How is structural characterization performed for this compound?

Q. Core Techniques

  • IR Spectroscopy : Confirms the presence of thiol (-SH) and C-S bonds (500–700 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm for naphthalene) and methylene linkages (δ 4.0–4.5 ppm) .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths and dihedral angles (e.g., S-S distances: ~2.05 Å) .

Advanced Validation
Mass spectrometry (HRMS) and elemental analysis ensure purity (>95%) and molecular formula accuracy .

What reactivity patterns are critical for functionalization?

Basic Reactivity Insights
The thiol group (-SH) is prone to oxidation (forming disulfides) and alkylation. The thiadiazole core participates in electrophilic substitution, particularly at sulfur or nitrogen sites. For instance, copper-catalyzed cross-coupling reactions enable aryl/alkyl group introductions .

Q. Key Reaction Pathways

  • Oxidation : Forms disulfides with H₂O₂ or I₂.
  • Alkylation : Reacts with alkyl halides to generate thioethers.

How can reaction yields be optimized in large-scale synthesis?

Q. Advanced Optimization Strategies

  • Factorial Design : Vary temperature, solvent, and catalyst loading to identify optimal conditions (e.g., 70°C in DMF with 10 mol% CuI increases yield to 85%) .
  • Continuous Flow Reactors : Enhance reproducibility and reduce side products in scaled-up reactions .

How should researchers address contradictions in reported biological activity data?

Q. Methodological Approach

  • Comparative Bioassays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .
  • Dose-Response Analysis : Confirm IC₅₀ values across multiple cell lines to rule out cell-specific effects .

What computational tools aid in predicting binding modes?

Q. Advanced Computational Workflow

  • Molecular Docking (AutoDock/Vina) : Predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to assess reactivity .

What mechanisms underlie its antimicrobial activity?

Q. Proposed Mechanisms

  • Membrane Disruption : Thiol groups interact with bacterial lipid bilayers, increasing permeability .
  • Enzyme Inhibition : Thiadiazole rings compete for ATP-binding pockets in kinases .

How does the compound degrade under physiological conditions?

Q. Stability Profiling

  • pH-Dependent Degradation : Unstable in alkaline conditions (pH >9), forming sulfonic acids.
  • Thermal Stability : Decomposes above 150°C, confirmed via TGA .

What strategies diversify its derivatives for SAR studies?

Q. Synthetic Modifications

  • Heterocycle Fusion : Attach triazoles or benzothiazoles via Click chemistry .
  • Metal Complexation : Use as a ligand for Cu(II) or Zn(II) to enhance bioactivity .

Are green chemistry approaches viable for synthesis?

Q. Sustainable Methods

  • Solvent-Free Reactions : Mechanochemical grinding reduces waste .
  • Biocatalysis : Lipases or esterases catalyze thioether formation in aqueous media .

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